![molecular formula C15H23NO2 B294998 2-(Dimethylamino)ethyl 4-tert-butylbenzoate](/img/structure/B294998.png)
2-(Dimethylamino)ethyl 4-tert-butylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethyl 4-tert-butylbenzoate is a chemical compound used in scientific research for its unique properties. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)ethyl 4-tert-butylbenzoate involves its ability to disrupt protein-protein interactions. This disruption can occur through various mechanisms, such as steric hindrance or electrostatic repulsion. By disrupting these interactions, this compound can affect various biological processes and pathways.
Biochemical and Physiological Effects
In addition to its effects on protein-protein interactions, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(Dimethylamino)ethyl 4-tert-butylbenzoate in lab experiments is its ability to disrupt specific protein-protein interactions. This can be a valuable tool for studying these interactions and their role in various biological processes. However, one limitation of using this compound is its potential for off-target effects. Because it can disrupt multiple protein interactions, it may affect pathways and processes that are not directly related to the research question.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(Dimethylamino)ethyl 4-tert-butylbenzoate. One area of interest is in the study of protein-protein interactions in disease states. By understanding how these interactions are disrupted in diseases such as cancer or Alzheimer's disease, researchers may be able to develop new treatments or therapies. Additionally, this compound may have potential applications in drug discovery, as it can be used to screen for compounds that disrupt specific protein interactions.
Synthesemethoden
The synthesis of 2-(Dimethylamino)ethyl 4-tert-butylbenzoate involves the reaction of 4-tert-butylbenzoic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. This reaction produces the desired compound, which can then be purified and used for further research.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl 4-tert-butylbenzoate has been used in various scientific research applications. One notable use is in the study of protein-protein interactions. This compound has been shown to disrupt certain protein interactions, making it a valuable tool for studying these interactions and their role in various biological processes.
Eigenschaften
Molekularformel |
C15H23NO2 |
---|---|
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)13-8-6-12(7-9-13)14(17)18-11-10-16(4)5/h6-9H,10-11H2,1-5H3 |
InChI-Schlüssel |
ZLARGZZWYPFZCG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.